Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
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Overview
Description
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate: is a heterocyclic compound belonging to the pyrazolopyridine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-oxo-1,2,3,4-tetrahydropyridine-5-carboxylates with hydrazine derivatives . The reaction conditions often include the use of glacial acetic acid as a solvent and heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
2H-Pyrazolo[3,4-B]pyridines: These isomers have different tautomeric forms but similar chemical properties.
Uniqueness
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity . The presence of the hydroxyl and carboxylate groups provides additional sites for chemical modification and functionalization .
Biological Activity
Methyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a notable compound within the pyrazolo[3,4-b]pyridine class, characterized by its unique structure and a variety of biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C10H10N2O3 with a molecular weight of approximately 182.19 g/mol. The structural features include:
- A methyl group at the 1-position,
- A hydroxyl group at the 6-position,
- A carboxylate ester at the 5-position.
These functional groups contribute to its diverse biological properties, making it a subject of interest in medicinal chemistry.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
Synthesis Methods
Several synthetic routes have been established for producing this compound. These methods allow for further derivatization to enhance biological activity or alter pharmacokinetic properties. Common synthetic strategies include:
- One-pot multicomponent reactions,
- Functional group modifications to introduce various substituents at different positions on the pyrazole ring .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other related compounds in terms of structure and efficacy:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Methyl 1H-pyrazolo[3,4-b]pyridine-4-carboxylate | Methyl at 1-position; carboxylate at 4-position | Lacks hydroxyl substitution |
Ethyl 6-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Ethyl group instead of methyl; hydroxyl at 6-position | Different ester functionality |
Methyl 7-hydroxy-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Hydroxyl group at 7-position | Variation in hydroxyl position affects activity |
This table illustrates how variations in substituents can significantly impact the biological profile of these compounds.
Case Studies and Research Findings
Recent studies have highlighted various aspects of this compound:
- Antiviral Mechanisms : In a study evaluating antiviral activity against HSV and HAV, derivatives showed significant inhibition rates compared to standard treatments. For instance, one derivative exhibited an EC50 value significantly lower than that observed for conventional antiviral agents .
- Inhibition of CDKs : Another study reported that certain pyrazolo[3,4-b]pyridines demonstrated potent inhibition against CDK2 and CDK9 with IC50 values as low as 0.36 µM. These findings suggest potential applications in cancer therapy .
Properties
Molecular Formula |
C9H9N3O3 |
---|---|
Molecular Weight |
207.19 g/mol |
IUPAC Name |
methyl 1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O3/c1-12-7-5(4-10-12)3-6(8(13)11-7)9(14)15-2/h3-4H,1-2H3,(H,11,13) |
InChI Key |
ORPWSPYHTCKAQU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C(=O)N2)C(=O)OC)C=N1 |
Origin of Product |
United States |
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